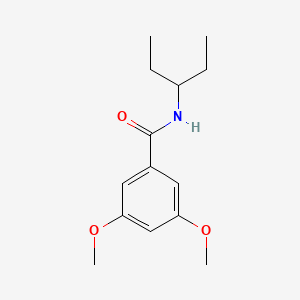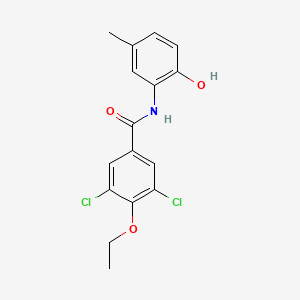
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFTR(inh)-172 and is a promising drug candidate for the treatment of cystic fibrosis. In
作用機序
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the amount of chloride ions that can pass through the channel. This results in a reduction in the amount of salt and water that is transported across epithelial cells. Inhibition of the CFTR channel has been shown to be an effective strategy for the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have potent inhibitory effects on CFTR channel activity. This inhibition leads to a reduction in the amount of salt and water that is transported across epithelial cells. This has important implications for the treatment of cystic fibrosis, as the disease is characterized by the accumulation of thick, sticky mucus in the lungs and other organs. By reducing the amount of salt and water that is transported across epithelial cells, 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has the potential to improve lung function and reduce the severity of symptoms in cystic fibrosis patients.
実験室実験の利点と制限
One of the advantages of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide is its high potency and selectivity for the CFTR channel. This makes it an ideal tool for studying the role of the CFTR channel in various physiological processes. However, one limitation of this compound is its potential toxicity. High concentrations of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide can lead to cell death and other adverse effects. Careful dosing and monitoring are required when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of the CFTR channel. This could lead to the development of more effective treatments for cystic fibrosis and other diseases that are characterized by abnormal salt and water transport across epithelial cells. Another area of interest is the study of the physiological and biochemical effects of CFTR inhibition in various tissues and organs. This could provide insights into the role of the CFTR channel in normal physiology and disease states. Finally, the development of new methods for delivering CFTR inhibitors to specific tissues and organs could improve the efficacy and safety of these compounds as therapeutic agents.
合成法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been optimized to produce high yields of pure 2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that is responsible for regulating salt and water transport across epithelial cells. Mutations in the CFTR gene result in the development of cystic fibrosis, a life-threatening genetic disease.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCYIPRICDMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(5-chloropyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
